2-(Trifluoromethyl)phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGYJVASTMCSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059050 | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-30-8 | |
| Record name | 2-(Trifluoromethyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trifluoromethylphenothiazine | |
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| Record name | 2-(Trifluoromethyl)phenothiazine | |
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| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
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| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
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| Record name | 2-trifluoromethylphenothiazine | |
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| Record name | 2-TRIFLUOROMETHYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877S053KX3 | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Trifluoromethyl Phenothiazine and Its Derivatives
Strategies for Core Synthesis of 2-(Trifluoromethyl)phenothiazine
The construction of the this compound core relies on several key synthetic approaches, including classical cyclization reactions and modern microwave-assisted protocols. These methods aim to provide efficient and high-yielding pathways to the target molecule.
Cyclization Reactions and Optimized Pathways
The synthesis of this compound can be achieved through the cyclization of appropriately substituted diphenylamine (B1679370) precursors. An established method involves the reaction of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent. For instance, refluxing 2-formamido-4-trifluoromethyl-2'-nitrodiphenylsulfide with potassium carbonate in N,N-dimethylformamide (DMF) leads to the formation of 10-acetyl-2-(trifluoromethyl)phenothiazine. Subsequent hydrolysis with alcoholic potassium hydroxide (B78521) yields the desired this compound google.com.
Reaction of the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol (B102987) with o-nitrochlorobenzene to form 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.
Acylation of the amino group, for example, with formic acid, to yield the corresponding 2-formamido derivative.
Cyclization of the 2-acylamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide using a base such as potassium carbonate in a high-boiling aprotic solvent like DMF. This step proceeds via an intramolecular nucleophilic aromatic substitution.
Hydrolysis of the N-acyl group to afford the final this compound.
This pathway offers a reliable route to the core structure, with the final product being obtainable in good yield after purification by crystallization google.com.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including phenothiazine (B1677639) derivatives. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods acs.orgnih.gov.
A notable microwave-assisted approach involves the thionation of substituted diphenylamines. For example, a mixture of a substituted biphenylamino derivative, sulfur, and a catalytic amount of iodine can be subjected to microwave irradiation to yield the corresponding phenothiazine acs.org. This method provides a more environmentally benign and efficient alternative to traditional multi-step procedures that may involve hazardous reagents and lengthy reaction times acs.org.
The advantages of microwave-assisted synthesis in this context include:
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes nih.gov.
Higher Yields: Microwave heating can lead to improved conversion rates and higher isolated yields of the desired product acs.orgubc.ca.
Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions contribute to a more sustainable synthetic process acs.org.
The table below compares a conventional synthesis method with a microwave-assisted approach for a phenothiazine derivative, highlighting the improvements offered by microwave technology.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 6 steps, long duration | 2 steps, 8-10 minutes (thionation step) | acs.org |
| Reagents | Potentially hazardous reagents | Fewer hazardous chemicals | acs.org |
| Yield | Lower | Higher | acs.org |
Metal-Catalyzed Coupling Reactions for Phenoselenazine Analogs (e.g., CuO nanoparticles)
The synthesis of phenoselenazine analogs of this compound, where the sulfur atom is replaced by selenium, has been successfully achieved using metal-catalyzed coupling reactions. A robust methodology has been developed for the synthesis of 2-(trifluoromethyl)-10H-phenoselenazine utilizing copper oxide (CuO) nanoparticles as a catalyst mdpi.comrsc.orgmdpi.com.
This procedure involves a double cross-coupling reaction between bis(2-amino-4-trifluoromethylphenyl) diselenide and a 1,2-dihalobenzene, such as 2-bromo-1-iodobenzene, in the presence of CuO nanoparticles and a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation rsc.org. This approach offers a relatively fast and efficient route to the phenoselenazine core, with milder conditions compared to some traditional methods rsc.org.
The proposed mechanism for the CuO nanoparticle-catalyzed reaction involves the following key steps mdpi.com:
Insertion of copper into the carbon-iodine bond of the dihalobenzene.
Coordination of the selenide (B1212193) to the copper center.
An intramolecular nucleophilic attack of the selenium on the ipso-carbon of the phenoxide, which is the rate-determining step.
A subsequent intramolecular cyclization via nucleophilic attack of the amino group to form the phenoselenazine ring.
This method, despite resulting in modest yields, is comparable to other literature procedures but with the advantage of milder and faster reaction conditions rsc.org.
Derivatization and Functionalization Strategies
The this compound scaffold can be further modified at several positions to fine-tune its physicochemical and biological properties. The primary sites for functionalization are the nitrogen atom at the 10-position and the carbon atoms at the C-2, C-3, C-7, and C-8 positions of the phenothiazine ring system.
N-10 Position Functionalization for Modulating Electronic and Solubility Properties
The nitrogen atom at the 10-position of the phenothiazine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can significantly impact the molecule's electronic properties, solubility, and biological activity mdpi.commdpi.com.
A common strategy involves the alkylation of the N-H group. This can be achieved by deprotonating the nitrogen with a suitable base, such as potassium hydroxide or sodamide, followed by reaction with an alkyl halide google.com. For example, reacting this compound with 3-bromopropyne in the presence of a base yields the corresponding N-propargyl derivative. This alkyne-functionalized derivative can then be used in further reactions, such as "click" chemistry, to attach more complex moieties nih.gov.
Another approach is the introduction of aminoalkyl side chains, which is a common modification in the development of phenothiazine-based pharmaceuticals. For instance, 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP) can be synthesized in high yield by reacting this compound with a protected 3-aminopropyl bromide, followed by deprotection mdpi.com. The introduction of such side chains can enhance the solubility of the compound in aqueous media and provide a handle for further conjugation.
Theoretical studies using Density Functional Theory (DFT) have shown that the nature of the substituent at the N-10 position influences the electronic properties of the entire molecule, including parameters like ionization potential and bond dissociation enthalpy, which are relevant for the compound's antioxidant potential mdpi.commdpi.com.
The table below presents examples of derivatives of this compound functionalized at the N-10 position.
| Derivative Name | N-10 Substituent | Reference |
| 10-Propargyl-2-(trifluoromethyl)phenothiazine | -CH₂C≡CH | nih.gov |
| 2-Trifluoromethyl-10-aminopropylphenothiazine (TAPP) | -(CH₂)₃NH₂ | mdpi.com |
| Fluphenazine (B1673473) | -(CH₂)₃-N-piperazinyl-CH₂CH₂OH | mdpi.commdpi.com |
| 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)-10H-phenothiazine | -C₆F₄(CF₃) | mdpi.com |
C-2, C-3, C-7, and C-8 Position Functionalization for Tailored Reactivity
Functionalization of the aromatic rings of the this compound core allows for the introduction of substituents that can modulate the reactivity and electronic properties of the molecule. The trifluoromethyl group at the C-2 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to specific positions.
C-3 and C-7 Functionalization: The synthesis of N-ethyl-3,7-bis(trifluoromethyl)phenothiazine demonstrates a strategy for introducing substituents at the C-3 and C-7 positions. This synthesis starts with the N-alkylation of phenothiazine, followed by bromination at the 3 and 7 positions using N-bromosuccinimide. The final step is a copper(I) iodide-catalyzed trifluoromethylation of the 3,7-dibromo derivative using potassium trifluoroacetate (B77799) rsc.org. This reaction sequence highlights a pathway to symmetrically disubstituted phenothiazine derivatives.
C-8 Functionalization: The synthesis of 8-bromo-2-trifluoromethylphenothiazine has been reported, which serves as an example of functionalization at the C-8 position. This compound can be prepared by the thionation of 3-bromo-3'-trifluoromethyldiphenylamine google.com. The bromo-substituent can then serve as a handle for further transformations, such as cross-coupling reactions, to introduce a wider range of functional groups.
General Strategies: Directed ortho-lithiation is another powerful tool for the regioselective functionalization of aromatic rings. While specific examples for this compound are not abundant, the principles can be applied. For instance, in related systems, a directing group can be used to selectively deprotonate an adjacent C-H bond with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a new substituent researchgate.net. The reactivity and regioselectivity of such reactions on the this compound skeleton would be influenced by the interplay between the directing effects of the nitrogen and sulfur heteroatoms and the electronic effect of the C-2 trifluoromethyl group.
Introduction of Hydroxyl Groups for Enhanced Reactivity and Radical Scavenging
The strategic introduction of hydroxyl (-OH) groups into the side chains of this compound derivatives has been investigated as a method to enhance their radical scavenging capabilities. This structural modification is significant as phenothiazines are known for their wide range of biological effects, which are influenced by the nature of their substituents. nih.gov
Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to study the thermochemical parameters of this compound derivatives bearing two hydroxyl groups in their side chains. nih.gov These studies focus on parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron-Transfer Enthalpy (ETE), which describe the mechanisms of free radical scavenging. nih.gov
The primary mechanisms considered are the Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). The BDE of the O-H bond is a key parameter for the HAT mechanism, which is favored in non-polar environments. nih.gov For instance, theoretical studies on derivatives like MAE-TPR, ABu-TPR, and HEE-FLU have shown that the presence of intramolecular hydrogen bonds between the hydroxyl hydrogen and a nitrogen atom in the side chain can influence their antioxidant activity. nih.gov
Experimental studies on cell lines have corroborated these theoretical findings, demonstrating that the radical scavenging efficiency of these hydroxylated derivatives follows the order predicted by the calculated thermochemical parameters. nih.gov Specifically, the level of reactive oxygen species (ROS) was found to be lowest in the presence of the derivative with the most favorable calculated parameters for radical scavenging. nih.gov
Table 1: Investigated this compound Derivatives with Hydroxyl Groups
| Compound | Side Chain Moiety |
| MAE-TPR | Contains two hydroxyl groups |
| ABu-TPR | Contains two hydroxyl groups |
| HEE-FLU | Contains two hydroxyl groups |
This table is generated based on the information that these are derivatives of this compound with two hydroxyl groups in the side chain as studied in the cited research. nih.gov
Molecular Hybridization with Other Pharmacophores (e.g., Triazole, Dithiocarbamate)
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful tool to design novel this compound derivatives with improved biological profiles. nih.govnih.gov This approach aims to leverage the therapeutic advantages of each constituent pharmacophore, potentially leading to synergistic effects, enhanced efficacy, and reduced toxicity. nih.govresearchgate.net
Triazole Hybrids: A notable example is the hybridization of the this compound scaffold with 1,2,3-triazoles. nih.govnih.gov Researchers have successfully synthesized series of these hybrids using "click chemistry," a highly efficient and reliable set of reactions. nih.gov These hybrid molecules have been designed, for instance, by combining the structural features of trifluoperazine (B1681574) and other antitubercular agents. nih.gov Several of these this compound-1,2,3-triazole hybrids have demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the phenyl ring of the triazole moiety can be crucial for the observed antitubercular and antimicrobial activities. researchgate.net
Table 2: Examples of Molecular Hybrids of this compound
| Hybrid Type | Pharmacophore 2 | Linker Type | Reported Activity |
| Triazole Hybrid | 1,2,3-Triazole | Click Chemistry Derived | Antitubercular nih.govnih.gov |
| Dithiocarbamate (B8719985) Hybrid | Dithiocarbamate | N-alkylation | Anticancer nih.govsemanticscholar.org |
This table is generated based on the text describing the hybridization of this compound with triazole and dithiocarbamate moieties.
Post-Synthetic Modification Techniques
Post-synthetic modification is a crucial strategy for diversifying the chemical space of phenothiazine derivatives and fine-tuning their properties. mdpi.comnih.gov These modifications can be broadly categorized and include:
N-Alkylation: The nitrogen atom at position 10 of the phenothiazine ring is a common site for modification. N-alkylation has historically led to the development of pharmaceutically important compounds with a range of activities. mdpi.com
Oxidation of the Sulfur Atom: The sulfur atom in the thiazine (B8601807) ring can be oxidized to form sulfoxides and sulfones. mdpi.comrsc.org This modification significantly alters the electronic properties and conformation of the phenothiazine core, leading to derivatives with interesting photophysical properties, such as room-temperature phosphorescence. rsc.orgnih.gov
Ring System Exchange: A more profound modification involves replacing one or both of the benzene (B151609) rings with other aromatic or heteroaromatic systems, such as pyridine, quinoline, or naphthalene. mdpi.com This leads to the formation of azaphenothiazines, which represent a large and versatile class of modified phenothiazines with a wide array of biological activities. mdpi.com
Functionalization of the Aromatic Rings: The benzene rings of the phenothiazine scaffold can be functionalized with various substituents. For example, the introduction of nitro groups can activate the ring system for subsequent nucleophilic substitution reactions, allowing for the introduction of further functionalities. acs.org
These modifications allow for the creation of not only tricyclic systems but also more complex tetracyclic and pentacyclic structures, expanding the library of phenothiazine-based compounds. mdpi.com
Reaction Mechanism Elucidation
A thorough understanding of the reaction mechanisms involved in the synthesis of phenothiazine derivatives is essential for optimizing reaction conditions, improving yields, and designing novel synthetic pathways.
Detailed Investigation of C-Se and C-N Bond Formation in Analogous Systems
While direct mechanistic studies on C-Se bond formation in this compound are not extensively detailed in the provided context, the principles can be inferred from analogous C-S and C-N bond-forming reactions, which are fundamental to the synthesis of the phenothiazine core.
The synthesis of substituted phenothiazines has been achieved through a sequentially controlled copper(I)/L-proline-catalyzed cascade reaction involving C-S and C-N bond formation. nih.gov This methodology highlights the utility of copper catalysis in constructing the tricyclic phenothiazine scaffold from readily available starting materials. nih.gov The mechanism likely involves the coordination of the copper catalyst to the reactants, facilitating the intramolecular cyclization steps.
Further insights come from the synthesis of phenothiazine derivatives using 1,2-difluoro-4,5-dinitrobenzene. acs.org In these reactions, the formation of the phenothiazine ring proceeds through sequential nucleophilic aromatic substitution reactions. For instance, the reaction with 2-aminothiophenol (B119425) likely involves the initial displacement of a fluoride (B91410) ion by the thiophenol, followed by a rapid intramolecular cyclization of the amino group to form the C-N bond. acs.org The nucleophilicity of the reacting groups plays a crucial role in the reaction sequence. acs.org
Role of Reaction Intermediates (e.g., as observed by Mass Spectrometry)
The identification and characterization of reaction intermediates are critical for elucidating reaction pathways. Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), has proven to be a powerful tool for detecting and studying transient, low-abundance charged species in solution. nih.govresearchgate.net
In the context of metal-catalyzed reactions, which are often employed in the synthesis of complex heterocyclic systems, ESI-MS can directly detect charged intermediates. nih.gov For reactions involving neutral catalysts and intermediates, MS can still provide valuable information by detecting their protonated or sodiated adducts. researchgate.net
Techniques such as collision-induced dissociation (CID) and ion mobility separation coupled with mass spectrometry can provide structural information about the detected intermediates, helping to distinguish between isomers and confirm their identity. nih.gov While the specific application of these techniques to the synthesis of this compound is not detailed, their general utility in mechanistic studies of complex organic reactions is well-established. nih.govresearchgate.net For example, high-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of synthesized phenothiazine derivatives. nih.gov
Photoinduced Electron Transfer (PET) Mechanisms in Cycloaddition Reactions
Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to the formation of a charge-separated state. nih.govwikipedia.org This process is central to the function of many phenothiazine-based systems designed for applications in materials science and photochemistry. nih.govnih.gov
In dyad systems consisting of a phenothiazine (PTZ) unit linked to an acceptor, such as 1,8-naphthalimide (B145957) (NI), laser excitation can induce electron transfer from the PTZ donor to the excited NI acceptor. nih.gov This results in the formation of a radical ion pair, specifically the PTZ radical cation (PTZ•+) and the NI radical anion (NI•-), which can be observed using transient absorption spectroscopy. nih.gov The efficiency and kinetics of this charge transfer process are influenced by factors such as the solvent polarity and the nature of the linker connecting the donor and acceptor moieties. nih.gov
The reverse process, charge recombination, where the electron returns to the donor, also plays a critical role. nih.gov In many systems, the goal is to achieve rapid and efficient charge separation followed by a slower charge recombination to allow the charge-separated state to be utilized in subsequent chemical processes or for energy storage. nih.gov The understanding of these PET mechanisms is crucial for the rational design of phenothiazine-containing molecular assemblies for applications in areas like artificial photosynthesis and molecular electronics. nih.govnih.gov
Advanced Spectroscopic Characterization and Theoretical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules like 2-(Trifluoromethyl)phenothiazine. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, while advanced techniques can illuminate more subtle stereochemical and conformational features.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the amine proton of the phenothiazine (B1677639) core. The aromatic region typically displays a complex series of multiplets due to the protons on the two distinct benzene (B151609) rings. The protons on the trifluoromethyl-substituted ring and the unsubstituted ring experience different electronic environments, leading to variations in their chemical shifts.
In derivatives of this compound, such as its N-substituted counterparts, the aromatic protons are observed in the range of approximately 6.3 to 7.6 ppm. rsc.org For instance, in 10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine, the aromatic protons of the phenothiazine skeleton appear as a series of multiplets between 6.29 and 7.43 ppm in a chloroform-d (B32938) (CDCl₃) solution. rsc.org The exact chemical shifts and coupling patterns depend on the substitution pattern and the solvent used. rsc.org The N-H proton of the parent compound is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Representative ¹H NMR Data for a Derivative of this compound Data for 10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine in CDCl₃ rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.29 - 7.43 | m |
| N-CH₃ | 3.80 | s |
| C-CH₃ | 2.36 | s |
The ¹³C NMR spectrum provides critical information on the carbon skeleton of this compound. A key feature of the spectrum is the coupling between the carbon nuclei and the fluorine atoms of the trifluoromethyl (-CF₃) group. This C-F coupling provides definitive evidence for the presence and position of the -CF₃ substituent.
The carbon atom of the -CF₃ group itself typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). In N-substituted derivatives of this compound, the carbon atom of the trifluoromethyl group has not been explicitly reported in the provided data, but the carbon to which it is attached (C-2) and adjacent carbons show characteristic couplings. rsc.org
The carbon atom directly bonded to the -CF₃ group (C-2) is expected to exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to two-bond coupling (²JCF). For example, in related trifluoromethyl-substituted aromatic compounds, this coupling constant is typically in the range of 20-50 Hz. Furthermore, the neighboring carbons also experience coupling to the fluorine atoms. In the case of 10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine, a quartet with a coupling constant (J) of 32.1 Hz is observed at 129.52 ppm, which is characteristic of the carbon atom adjacent to the trifluoromethyl group. rsc.org Long-range C-F couplings (³JCF and ⁴JCF) are also observed for other carbons in the substituted ring, appearing as quartets or more complex multiplets with smaller coupling constants. rsc.org
Table 2: Selected ¹³C NMR Data and C-F Couplings for a this compound Derivative Data for 10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine in CDCl₃ rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-q (Aromatic) | 129.52 | q | 32.1 |
| C-d (Aromatic) | 126.76 | d | 14.9 |
| C-q (Aromatic) | 119.00 | q | 3.9 |
| C-q (Aromatic) | 112.30 | q | 3.9 |
The non-planar, butterfly-like conformation of the phenothiazine ring system can be investigated using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformational preferences in solution.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₁₃H₈F₃NS), the calculated exact mass is 267.03296 Da. uni.lu Experimental HRMS data for derivatives of this compound, using electrospray ionization (ESI), show excellent agreement between the calculated and found mass values, typically within a few parts per million (ppm). For example, the protonated molecule [M+H]⁺ of 10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine was calculated to be 411.1137 and experimentally found to be 411.1131. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds.
Table 3: HRMS-ESI Data for a Derivative of this compound rsc.org
| Compound | Formula | Ion | Calculated m/z | Found m/z |
| 10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine | C₂₃H₁₇F₃N₂S | [M+H]⁺ | 411.1137 | 411.1131 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds like phenothiazine derivatives. nih.gov In ESI-MS, ions are generated from a solution, typically resulting in the observation of protonated molecules [M+H]⁺ in the positive ion mode. nih.gov This method minimizes fragmentation, making the molecular ion peak the most prominent in the spectrum, which simplifies the determination of the molecular weight. Studies on various phenothiazine derivatives have shown that they readily form [M+H]⁺ ions as the base peak in ESI-MS. scielo.br This technique, often coupled with liquid chromatography (LC/ESI-MS), is a powerful tool for the analysis of these compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier-Transform Infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The FTIR spectrum is marked by vibrations associated with the phenothiazine core and the trifluoromethyl substituent.
Key vibrational modes for the phenothiazine ring system include the symmetric stretching of the C-S-C bond and the C-N-C bond. researchgate.net In phenothiazine itself, these are typically observed around 1080 cm⁻¹ and 1243 cm⁻¹, respectively. researchgate.net Additionally, in-phase and out-of-phase ring breathing modes of the C=C bonds in the benzene rings are expected in the 1445-1595 cm⁻¹ region. researchgate.net The presence of the highly electronegative trifluoromethyl (-CF₃) group influences the electronic distribution and vibrational frequencies of the molecule. The characteristic C-F stretching frequencies for a trifluoromethyl group typically appear in the region of 1000-1100 cm⁻¹. nih.gov
Interactive Table:
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The phenothiazine ring system is characterized by a distinct fold along the axis connecting the sulfur and nitrogen atoms of the central thiazine (B8601807) ring. mdpi.com The degree of this folding is quantified by the dihedral angle between the planes of the two benzene rings. In the parent 10H-phenothiazine, this angle is 145.92°. mdpi.com The substitution of a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 2-position of the ring has a noticeable effect on this geometry. For this compound, the tricyclic system is flatter, with a dihedral angle between the benzene ring planes of 167.8°. mdpi.com This indicates that the –CF₃ group reduces the folding of the phenothiazine core.
Interactive Table:
In the solid state, aromatic molecules often arrange themselves to maximize favorable intermolecular interactions, including π-π stacking. nih.gov These interactions, where the pi orbitals of adjacent aromatic rings overlap, play a crucial role in the stability of the crystal lattice. nih.govnih.gov The planarity of the aromatic system influences the effectiveness of this stacking. While the non-planar nature of the phenothiazine core can hinder intense intermolecular π-π stacking, the flatter structure of this compound compared to other derivatives may allow for different packing arrangements. mdpi.comnih.gov These interactions can occur in various geometries, such as face-to-face or offset stacking, and are characterized by the centroid-to-centroid distance between the interacting rings. nih.govresearchgate.net
Computational Chemistry and Quantum Chemical Calculations
Computational chemistry, particularly methods like Density Functional Theory (DFT), offers profound insights into the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net For this compound and its derivatives, DFT calculations have been employed to determine various thermochemical parameters. mdpi.comnih.gov These calculations can predict molecular geometries, vibrational spectra, and electronic properties, which complement experimental findings. researchgate.net For example, DFT can be used to calculate bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are crucial for understanding the chemical behavior of the molecule. mdpi.comnih.gov Furthermore, the analysis of the potential energy surface through these calculations helps to confirm that the optimized structures correspond to energy minima, as indicated by the absence of imaginary frequencies in vibrational analysis. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal quantum chemical method for investigating the molecular stability and chemical reactivity of phenothiazine derivatives. tandfonline.comfigshare.com DFT calculations are instrumental in determining various thermochemical parameters that describe the antioxidant potential of these compounds, particularly focusing on the hydrogen/proton releasing processes from hydroxyl groups in their side chains. tandfonline.comtandfonline.comadatbank.ro
Key thermochemical parameters calculated via DFT include:
Bond Dissociation Enthalpy (BDE): Associated with the homolytic hydrogen atom transfer (HHAT) mechanism for scavenging free radicals. tandfonline.comfigshare.com
Ionization Potential (IP): A crucial parameter in the single-electron transfer–proton transfer (SET-PT) mechanism. tandfonline.comfigshare.com
Proton Dissociation Enthalpy (PDE): Also involved in the SET-PT pathway. tandfonline.com
Proton Affinity (PA): Describes the first step in the sequential proton loss electron transfer (SPLET) mechanism. tandfonline.comfigshare.com
Electron-Transfer Enthalpy (ETE): Describes the second step of the SPLET mechanism. tandfonline.com
Studies on hydroxylated derivatives of TFMP have utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate these parameters in both the gaseous phase and aqueous medium. tandfonline.com The results from these calculations help to theoretically determine the antioxidant capabilities of the compounds. tandfonline.comtandfonline.com For instance, research has shown that in an aqueous medium, the BDE values for TFMP derivatives decrease compared to the gaseous phase. tandfonline.com DFT is also employed to explore how structural modifications, such as the introduction of different substituents, can influence the optoelectronic properties and reduce the HOMO-LUMO energy gap of phenothiazine-based materials. nih.gov
| Parameter | Value (kcal/mol) | Associated Mechanism |
|---|---|---|
| BDE | 104.9 | HHAT |
| IP | 170.8 | SET-PT |
| PDE | -58.4 | SET-PT |
| PA | 231.2 | SPLET |
| ETE | -120.3 | SPLET |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. nih.govresearchgate.net This method is widely applied to compute properties directly related to the optical absorption and emission spectra of molecules, making it invaluable for rationalizing the spectroscopic characteristics of phenothiazine derivatives. nih.gov
For phenothiazine-based compounds, TD-DFT calculations are employed to:
Simulate UV-Vis Absorption Spectra: By calculating the vertical excitation energies (transition energies) and the corresponding oscillator strengths (transition probabilities), TD-DFT can predict the position and intensity of absorption bands.
Analyze Electronic Transitions: The method provides insights into the nature of electronic transitions, such as identifying them as local excitations, intramolecular charge transfer (ICT), or n→π* and π→π* transitions.
Investigate Photophysical Properties: TD-DFT is used to explore the optoelectronic and photophysical properties of newly designed phenothiazine-based materials, for instance, for applications in organic solar cells. nih.gov
In a study on a phosphorylated derivative of phenothiazine, TD-DFT calculations at the B3LYP/6-31G(d,p) level predicted a series of low-intensity transitions corresponding to the absorption bands observed experimentally. The calculations showed that the lowest triplet state (T1) involved mixed electronic configurations (HOMO → LUMO, HOMO-1 → LUMO+2, etc.). Such analyses are crucial for understanding the phosphorescence properties of these molecules.
Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions (e.g., Hydrogen Bonding)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model that analyzes the topology of the electron density distribution (ρ) to describe atomic and bonding properties. tandfonline.comfigshare.com It is a powerful tool for identifying and characterizing non-covalent interactions, such as intramolecular hydrogen bonds, which can significantly influence the conformation and biological activity of molecules. tandfonline.comfigshare.comtandfonline.com
In the context of this compound derivatives, QTAIM analysis has been successfully applied to:
Identify Intramolecular Hydrogen Bonds: By locating bond critical points (BCPs) between a hydrogen atom and a potential acceptor atom (like nitrogen), QTAIM provides unambiguous evidence of a hydrogen bond. tandfonline.comtandfonline.comadatbank.ro Studies on TFMP derivatives with hydroxyl groups in the side chain have used QTAIM to confirm the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and a nitrogen atom in the side chain. tandfonline.comtandfonline.com
Characterize Bond Strength: The properties at the BCP, such as the electron density (ρ) and the potential energy density, can be used to estimate the strength of the hydrogen bond. tandfonline.com For the identified intramolecular hydrogen bonds in TFMP derivatives, the energy was determined to be in the range of 4.6–5.7 kcal/mol. tandfonline.com According to established classifications, this energy range characterizes them as weak hydrogen bonds. tandfonline.com
This theoretical characterization provides crucial insights into the conformational preferences and the subtle energetic landscape of these molecules.
Molecular Dynamics Simulations
While extensive Molecular Dynamics (MD) simulation studies focusing specifically on the parent compound this compound are not widely documented, MD simulations are a crucial tool for studying the dynamic behavior of its derivatives, particularly in biological contexts. tandfonline.com MD simulations provide an atomistic view of the conformational changes of molecules and their interactions with their environment, such as proteins or membranes, over time.
For phenothiazine derivatives, MD simulations have been employed to:
Investigate Protein-Ligand Stability: The stability of complexes formed between phenothiazine derivatives and biological targets, such as the angiotensin-converting enzyme 2 (ACE2) or acetylcholinesterase, has been investigated using MD simulations. tandfonline.com These studies analyze parameters like the radius of gyration and root mean square fluctuation (RMSF) to understand the conformational stability of the protein-ligand complex. tandfonline.com
Elucidate Dynamic Behavior: In a notable study, MD simulations were used to gain insights into the dynamic behavior of a protein in complex with a potent phenothiazine-based inhibitor.
Understand Drug-Inhibition Mechanisms: The potent derivative Trifluoperazine (B1681574) has been the subject of MD simulations to understand its binding mechanism to the calcium-sensing protein Calmodulin. Because the binding events occur on timescales that can be challenging for classical MD, advanced techniques are sometimes required to explore the conformational changes and transitions between different binding poses.
These computational experiments are vital for understanding how phenothiazine derivatives interact with biological systems on a dynamic level, complementing the static information from docking studies.
Quantitative Structure-Activity Relationship (QSAR) Studies based on Quantum Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying which molecular properties (descriptors) are key to the activity, QSAR models can predict the potency of new, untested compounds and guide the design of more effective drugs.
For phenothiazines, QSAR provides a valuable method for predicting their diverse biological effects. tandfonline.com The quantum chemical properties calculated using methods like DFT serve as powerful descriptors for these models. tandfonline.com
Predicting Biological Activity: QSAR techniques establish a direct relationship between quantum chemical properties and the biological activities of phenothiazine compounds. tandfonline.comfigshare.com This allows for the theoretical assessment of biological properties by calculating thermochemical parameters that describe the physicochemical characteristics of different chemical groups within the molecule. tandfonline.com
Lead Optimization: QSAR models can guide the process of lead optimization by suggesting which structural modifications are likely to enhance a desired biological activity. For phenothiazines, descriptors derived from their molecular structure are used to model properties like the partition coefficient (logP) and toxicity (LD50).
Screening Tool: These models can be used as a screening tool to prioritize compounds for synthesis and testing, helping to eliminate molecules that are predicted to be inactive or toxic.
In essence, QSAR studies based on quantum chemical descriptors bridge the gap between the theoretical understanding of molecular structure and the practical goal of designing new therapeutic agents. tandfonline.com
Electrochemical and Redox Chemistry of 2 Trifluoromethyl Phenothiazine Systems
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a key technique used to investigate the redox properties of phenothiazine (B1677639) systems. It provides valuable information on oxidation potentials, the reversibility of electron transfer reactions, and the stability of the resulting oxidized species.
The oxidation of phenothiazine derivatives typically involves two successive one-electron transfer steps, leading to the formation of a radical cation and subsequently a dication. uni-freiburg.dechemrxiv.org The potential at which these oxidation events occur is highly dependent on the nature and position of substituents on the phenothiazine ring. For instance, the presence of electron-donating groups lowers the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups, such as the trifluoromethyl group, shift the oxidation potentials to more positive values. rsc.org
In studies of various phenothiazine derivatives, cyclic voltammetry reveals that these compounds undergo two main oxidation waves. rsc.orgbu.edu For example, ferrocene-functionalized phenothiazine sulfone derivatives exhibit shifts towards more positive oxidation potentials compared to their non-sulfone counterparts, indicating that the oxidation state of the sulfur atom also plays a critical role in the redox behavior. rsc.org While specific CV data for the parent 2-(Trifluoromethyl)phenothiazine is not detailed in the provided results, the general trend suggests it would have higher oxidation potentials compared to unsubstituted phenothiazine due to the electron-withdrawing nature of the CF₃ group. Studies on related phenothiazine polymers show two reversible one-electron oxidations, with the half-wave potentials (E₁⸝₂) being influenced by substituents. uni-freiburg.de For example, a dimethoxylated phenothiazine polymer (PSDMPT) shows oxidation potentials at 0.11 V and 0.72 V vs Fc/Fc⁺. uni-freiburg.dechemrxiv.org
| Compound | First Oxidation (E₁⸝₂ vs Fc/Fc⁺) | Second Oxidation (E₁⸝₂ vs Fc/Fc⁺) | Reference |
|---|---|---|---|
| PSPT (Phenothiazine Polymer) | 0.26 V | 0.96 V | uni-freiburg.de |
| PSDMPT (Dimethoxylated Phenothiazine Polymer) | 0.11 V | 0.72 V | uni-freiburg.dechemrxiv.org |
The reversibility of an electron transfer reaction in cyclic voltammetry provides insight into the stability of the species generated after oxidation or reduction. libretexts.org A reaction is considered electrochemically reversible if the rate of electron transfer is fast in both directions. libretexts.org In the context of phenothiazines, the stability of the electrochemically generated radical cation (PTZ•⁺) and dication (PTZ²⁺) determines the reversibility of the oxidation peaks.
For many phenothiazine derivatives, the first oxidation to the radical cation is a reversible or quasi-reversible process, indicating that the radical cation is relatively stable on the timescale of the CV experiment. uni-freiburg.debu.edu However, the second oxidation to the dication can be irreversible or show limited stability, often leading to decomposition. uni-freiburg.de For instance, in some phenothiazine polymers, both oxidation steps are described as reversible one-electron processes. uni-freiburg.dechemrxiv.org In contrast, another study on a biphenothiazine derivative noted that the second oxidation wave exhibited quasi-reversible behavior. bu.edu The chemical environment, including the solvent and supporting electrolyte, can also significantly impact the reversibility of these reactions. bu.edu The term quasi-reversible is typically used to describe intermediate rates of electron transfer. libretexts.org
The oxidation of this compound leads to the formation of a radical cation in the first step and a dication in the second. uni-freiburg.dechemrxiv.org The metabolism of phenothiazines is known to involve oxidation processes that form these radical cations, which are believed to be responsible for some of their biological activities. mdpi.comresearchgate.net The stability of these charged species is a critical factor in their subsequent chemical reactions.
The radical cations of phenothiazines can be stabilized by the delocalization of the unpaired electron and positive charge over the entire heterocyclic system. However, their stability can be limited by factors such as association with cellular membranes. mdpi.com The presence of salts can also influence the stability of phenothiazine cation radicals. nih.gov The dication is generally much less stable than the radical cation. uni-freiburg.de This instability can lead to irreversible decomposition, as observed in some phenothiazine-based battery materials where only the first redox process is stable over multiple cycles. uni-freiburg.de However, strategic molecular design, such as the introduction of donor substituents, can enhance the stability of both the radical cation and the dication, enabling reversible two-electron transfer. uni-freiburg.de
Electron Transfer Mechanisms
In reactions involving the breaking of a chemical bond, such as the O-H bond in hydroxylated derivatives of this compound, several proton-coupled electron transfer (PCET) mechanisms are possible. These pathways describe how a hydrogen atom or a proton and an electron are transferred.
Homolytic Hydrogen Atom Transfer (HHAT) is a mechanism where a hydrogen atom (a proton and an electron together) is transferred in a single step. mdpi.comnih.gov This process is characterized by the bond dissociation enthalpy (BDE) of the bond being broken (e.g., an O-H bond). mdpi.com The HHAT mechanism is often favored in the gas phase and in non-polar solvents. mdpi.com Theoretical studies using density functional theory (DFT) on hydroxylated derivatives of this compound have calculated the BDE to understand their potential as radical scavengers via the HHAT pathway. mdpi.comnih.gov In the gaseous phase, the HHAT mechanism is considered more likely than mechanisms involving charged intermediates because the formation of uncharged products is thermodynamically more favorable. mdpi.com
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a stepwise process. First, an electron is transferred to form a radical cation, and then a proton is transferred from this radical cation. mdpi.comnih.gov
The SET-PT mechanism is described by two key thermochemical parameters: the ionization potential (IP), which relates to the initial electron transfer, and the proton dissociation enthalpy (PDE), which relates to the subsequent proton loss from the radical cation. mdpi.comnih.gov For hydroxylated derivatives of this compound in an aqueous medium, the ionization potential for one derivative (MAE-TPR) was calculated to be 87.6 kcal/mol. mdpi.com The high values for PDE and other parameters associated with heterolytic cleavage in the gas phase suggest that the SET-PT mechanism is less favorable than HHAT in that environment. mdpi.com
| Mechanism | Parameter | Value (in aqueous medium) | Reference |
|---|---|---|---|
| SET-PT | Ionization Potential (IP) | 87.6 kcal/mol | mdpi.com |
Single Proton-Loss Electron Transfer (SPLET)
In certain this compound derivatives, particularly those bearing hydroxyl groups in their side chains, the Single Proton-Loss Electron Transfer (SPLET) mechanism can occur. mdpi.com This process involves a sequential transfer of a proton and then an electron. It is one of several potential reaction pathways, including homolytic hydrogen atom transfer (HHAT) and single-electron transfer–proton transfer (SET-PT), with the operative mechanism often influenced by solvent properties and the characteristics of the radical species involved. mdpi.com
The SPLET mechanism proceeds in two main steps:
Proton Loss: The molecule first loses a proton (H⁺), forming an anionic intermediate. mdpi.com
Electron Transfer: Subsequently, this anion transfers an electron to the surrounding environment, resulting in the formation of a radical. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the thermodynamics of these reactions. mdpi.comnih.gov Key thermochemical parameters that describe the SPLET mechanism include:
Proton Affinity (PA): This parameter describes the first step of the SPLET pathway, which is the heterolytic cleavage of a hydroxyl group. A lower PA value indicates a greater ease of proton loss. mdpi.comnih.gov
Electron Transfer Enthalpy (ETE): This parameter describes the second step, where the resulting anion undergoes electron transfer. mdpi.comnih.gov
For instance, in studies of this compound derivatives with two hydroxyl groups in the side chain, it was found that the formation of radicals via the SPLET mechanism is primarily dependent on the initial proton loss step. mdpi.com The specific location of the hydroxyl group on the side chain can influence the proton affinity and thus the likelihood of the SPLET mechanism occurring. mdpi.com
It is important to note that the SPLET mechanism's favorability can be influenced by the solvent environment. mdpi.com For example, in an aqueous medium, deprotonated flavonoids have shown a higher tendency to undergo the SPLET mechanism compared to Hydrogen Atom Transfer (HAT) or simple electron transfer. nih.gov While this finding is for a different class of compounds, it highlights the significant role of the solvent in dictating the operative redox pathway.
Influence of Substituents on Redox Properties
The redox properties of the phenothiazine core can be finely tuned through the strategic placement of various substituent groups on the heterocyclic ring system and the nitrogen-bound side chain.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, and its presence on the phenothiazine ring has a significant impact on the molecule's electrochemical properties.
Oxidation Potential: The primary effect of the -CF₃ group is an increase in the oxidation potential of the phenothiazine core. rsc.org Electron-withdrawing substituents decrease the electron density on the phenothiazine ring system, making it more difficult to remove an electron (i.e., to oxidize the molecule). This results in a more positive oxidation potential. For example, installing more electron-withdrawing groups, such as a perfluoroethyl group, can shift the oxidation potential even further positive, albeit sometimes only by a small margin compared to the trifluoromethylated version. rsc.org
Stability of the Oxidized Species: The stability of the resulting radical cation is crucial for many applications. While the -CF₃ group increases the oxidation potential, the stability of the oxidized form can be a complex issue. The distribution of charge in the radical cation is influenced by the substituents. In some cases, dimerization or oligomerization at positions para to the nitrogen atom can occur in the radical cation form, leading to instability. acs.org Strategic blocking of these positions can enhance the stability of the radical cation. acs.org Furthermore, the stability of the radical cation can be influenced by the surrounding environment, including the counter-ion and the electrolyte composition. jcesr.org
The following table provides a summary of the half-wave oxidation potentials for some phenothiazine derivatives, illustrating the effect of substituents.
| Compound | Half-wave Oxidation Potential (V vs. Li⁰/⁺) |
| N-ethylphenothiazine | Value not explicitly provided in search results |
| 3,7-Bis(trifluoromethyl)-N-ethylphenothiazine (BCF3EPT) | Value not explicitly provided in search results, but noted to have a higher potential than the non-substituted version. |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 0.65 V vs. Fc/Fc⁺ |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 V vs. Fc/Fc⁺ |
| Note: The reference electrode can vary between studies (e.g., Li⁰/⁺ or Fc/Fc⁺), so direct comparison requires careful consideration of the reference potential. |
Modifications to the side chain attached to the nitrogen atom of the phenothiazine ring also play a critical role in determining the redox properties.
Solubility and Stability: The nature of the side chain can significantly influence the solubility of the phenothiazine derivative in a given solvent or electrolyte, which is a critical factor for practical applications. chemrxiv.org Introducing alkyl or alkoxy groups on the nitrogen atom has been shown to improve both solubility and the electrochemical stability of the resulting radical cations. chemrxiv.org
Redox Potential: While the substituents on the phenothiazine ring have a more direct electronic effect on the oxidation potential, the side chain can also exert an influence. Studies on N-substituted phenothiazines with variably substituted alkyl chains and phenyl groups have been conducted to understand these effects. rsc.org
Two-Electron Transfer: Strategic modification of the phenothiazine core and side chain can enable stable two-electron transfer processes. For example, introducing electron-donating methoxy (B1213986) groups para to the nitrogen atom can dramatically improve the stability of the doubly oxidized (dication) state. uky.edursc.org This is a significant advancement for applications requiring high charge storage capacity.
Electrochemical Applications (Material Science Focus)
The tunable redox properties of this compound and its derivatives make them promising candidates for a variety of applications in materials science, particularly in energy storage and organic electronics.
Phenothiazine derivatives, including those with trifluoromethyl groups, have been extensively investigated as redox mediators in various battery systems. rsc.orgrsc.orguky.edu A redox mediator is a soluble molecule that can be reversibly oxidized and reduced, facilitating charge transfer between the electrode and an active material that may have poor kinetics.
Lithium-Ion Batteries (LIBs): In LIBs, phenothiazine derivatives can function as redox shuttles for overcharge protection. rsc.orgrsc.orguky.edu During overcharge, the redox shuttle is oxidized at the cathode at a potential slightly above the normal end-of-charge voltage. rsc.orgacs.orgrsc.org The resulting radical cation then diffuses to the anode, where it is reduced back to its neutral form. rsc.orgrsc.org This process creates an internal "shunt" that prevents the cell voltage from rising to damaging levels. acs.org The stability of the radical cation is paramount for the long-term effectiveness of the redox shuttle. acs.orgrsc.org 3,7-Bis(trifluoromethyl)-N-ethylphenothiazine (BCF3EPT) has shown significantly longer overcharge protection compared to some benchmark compounds. researchgate.net
Redox Flow Batteries (RFBs): Phenothiazine derivatives are also promising for use in non-aqueous redox flow batteries (NAORFBs). chemrxiv.orgacs.orgosti.gov In these systems, the energy is stored in liquid electrolytes containing redox-active species. The ability to tailor the redox potential, solubility, and stability of phenothiazines through molecular engineering is a key advantage. chemrxiv.org For instance, some derivatives can achieve high solubility (up to 1.3 M) and high redox potentials, which are desirable for high-energy-density RFBs. chemrxiv.org The development of phenothiazine derivatives capable of stable two-electron transfer is particularly attractive for increasing the capacity of these systems. uky.edursc.org
Lithium-Air (Li-O₂) Batteries: In Li-O₂ batteries, redox mediators can help to lower the large overpotentials associated with the charging process (oxidation of Li₂O₂). nih.govrsc.org While specific studies focusing solely on this compound in Li-O₂ batteries were not prominent in the search results, the general principles of redox mediation in these systems are relevant. A successful redox mediator in a Li-O₂ battery must have a redox potential that is favorably matched to the oxygen evolution reaction and exhibit good stability in the battery's chemical environment. nih.gov
The electron-rich nature of the phenothiazine core makes its derivatives suitable for use as hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org
The key properties of an effective HTM include:
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the energy levels of adjacent layers in the device to ensure efficient hole injection and transport. The electron-withdrawing trifluoromethyl group can be used to tune the HOMO level. rsc.org
High Hole Mobility: The material should facilitate the efficient movement of holes. The non-planar, butterfly-like structure of the phenothiazine core can help to suppress molecular aggregation, which is often beneficial for charge transport. rsc.org
Good Film-Forming Properties and Stability: The material must form uniform, stable films.
The versatility of phenothiazine chemistry allows for the synthesis of a wide range of derivatives with tailored optoelectronic properties, making them a promising class of materials for advancing organic electronics. rsc.orgmanchester.ac.uk
Photophysical Properties and Optoelectronic Applications of 2 Trifluoromethyl Phenothiazine Derivatives
Absorption and Emission Spectroscopy
The photophysical behavior of 2-(trifluoromethyl)phenothiazine derivatives is characterized by their interaction with light, which is primarily studied through absorption and emission spectroscopy. These studies reveal insights into the electronic transitions and the nature of the excited states.
The UV-Vis absorption spectra of this compound derivatives typically exhibit characteristic bands corresponding to π-π* transitions within the aromatic system. The presence of the electron-withdrawing -CF3 group, combined with the electron-donating phenothiazine (B1677639) core, establishes a donor-π-acceptor (D-π-A) framework. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation.
In some phenothiazine-aldehyde derivatives substituted with a p-trifluoromethylphenyl group, a distinct ICT absorption band is observed around 399 nm in chloroform (B151607). researchgate.net This band is sensitive to the electronic nature of the substituents. Theoretical studies on this compound derivatives with hydroxyl groups in the side chain have been conducted to understand their electronic properties and potential for ICT. researchgate.netd-nb.infosemanticscholar.org These calculations help in elucidating the nature of the electronic transitions and the charge distribution in the ground and excited states. For instance, in phenothiazine-bridged porphyrin-phenothiazine dyads, changes in the absorption spectra upon protonation with trifluoroacetic acid are consistent with modifications of the ICT character. researchgate.net
The absorption characteristics can be influenced by the solvent environment. In a study of various phenothiazine derivatives, two main absorption bands were observed, with the lower energy band being attributed to ICT. researchgate.net The position of this band can shift depending on the solvent's polarity, which is a hallmark of ICT processes.
| Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| PTZ-p-CF3 | Chloroform | 399 | - |
| PTZ-m,p-diCF3 | Chloroform | 399 | - |
Data for phenothiazine-aldehyde derivatives with trifluoromethylphenyl substituents as reported in a study. researchgate.net The molar absorptivity values were not specified in the provided source.
Derivatives of this compound often exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, can vary significantly.
For a series of phenothiazine-aldehyde derivatives, including those with trifluoromethylphenyl groups, fluorescence quantum yields in chloroform were found to be in the range of 40-63%. researchgate.net In a broader study of similar compounds, quantum yields ranged from 24% to 91% in various solvents. arxiv.org The quantum yield is sensitive to solvent polarity, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways. For instance, some fluorinated phenothiazine derivatives show aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state or solid state compared to in solution. researchgate.net
The fluorescence of phenothiazine derivatives can be quenched by various mechanisms. For example, the group of phenothiazines with a -CF3 group at the 2-position, such as trifluoperazine (B1681574) (TFP) and fluphenazine (B1673473) (FPZ), can form highly fluorescent photoproducts in the presence of oxygen, suggesting potential applications in oxygen sensing. diva-portal.org
| Derivative | Solvent | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| PTZ-p-CF3 | Chloroform | 535 | 0.40-0.63 |
| PTZ-m,p-diCF3 | Chloroform | 535 | 0.40-0.63 |
| Fluorinated Phenothiazine P-1 | Dichloromethane | 488 | 0.91 |
| Fluorinated Phenothiazine P-2 | Dichloromethane | 495 | 0.85 |
Data for phenothiazine-aldehyde derivatives with trifluoromethylphenyl substituents and other fluorinated phenothiazines. researchgate.netresearchgate.netarxiv.org
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of this compound derivatives. This phenomenon is a strong indicator of a change in the dipole moment of the molecule upon electronic transition, which is characteristic of an ICT state.
A marked positive solvatochromism is observed for many phenothiazine derivatives, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.netarxiv.org This is because a more polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission. For example, phenothiazine-aldehyde derivatives with trifluoromethylphenyl groups exhibit a significant red shift in their emission spectra when moving from nonpolar solvents like hexane (B92381) to polar solvents like DMSO. researchgate.net In some cases, a hypsochromic (blue) shift can be observed in protic solvents like methanol (B129727) compared to aprotic polar solvents like DMSO, which may be accompanied by fluorescence quenching. arxiv.org
The solvatochromic behavior of 10-(4-butoxyphenyl)-10H-phenothiazine has been studied, revealing blue-shifted shoulder absorption bands from 311 to 330 nm and emission bands from 350 to 476 nm in different organic solvents, highlighting the influence of solvent polarity. nih.gov
| Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| PTZ-p-CF3 | Hexane | - | 488 |
| PTZ-p-CF3 | Toluene | - | 505 |
| PTZ-p-CF3 | Chloroform | 399 | 535 |
| PTZ-p-CF3 | DMSO | - | 542 |
| Fluorinated Phenothiazine P-1 | Toluene | 380 | 450 |
| Fluorinated Phenothiazine P-1 | THF | 382 | 485 |
| Fluorinated Phenothiazine P-1 | Dichloromethane | 383 | 488 |
| Fluorinated Phenothiazine P-1 | Acetonitrile | 381 | 505 |
Illustrative data for phenothiazine derivatives showing solvatochromic shifts. researchgate.netresearchgate.net
The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is another important parameter in the study of fluorescent molecules. Large Stokes shifts are often observed for molecules that undergo a significant change in geometry or electronic structure in the excited state, such as those exhibiting ICT.
Phenothiazine derivatives, including those with trifluoromethyl groups, are known to have large Stokes shifts. researchgate.net For a series of phenothiazine derivatives, Stokes shifts in the range of 5688–7021 cm⁻¹ have been reported in various solvents. researchgate.net This large separation between absorption and emission is advantageous for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves the signal-to-noise ratio. The magnitude of the Stokes shift often increases with solvent polarity, consistent with the stabilization of the ICT excited state. arxiv.org
| Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |
| PTZ-p-CF3 | Chloroform | 399 | 535 | ~7000 |
| Fluorinated Phenothiazine P-1 | Toluene | 380 | 450 | 4360 |
| Fluorinated Phenothiazine P-1 | Dichloromethane | 383 | 488 | 5680 |
| Fluorinated Phenothiazine P-2 | Toluene | 382 | 455 | 4250 |
| Fluorinated Phenothiazine P-2 | Dichloromethane | 385 | 495 | 5830 |
Representative Stokes shift data for phenothiazine derivatives. researchgate.netresearchgate.net
The luminescence properties of this compound derivatives extend to electroluminescence, where light is emitted in response to an electric current. This makes them suitable for use in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the -CF3 group can help in balancing charge injection and transport within the device, which is crucial for high efficiency.
While specific data for this compound derivatives in OLEDs is limited in readily available literature, related phenothiazine derivatives have been successfully used as emitters. For example, novel U-shaped donor-acceptor-donor molecules with phenothiazine donors have been developed for use in OLEDs, achieving high external quantum efficiencies (EQEs) up to 16.8%. acs.org These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high device efficiencies. acs.org
Furthermore, some fluorinated organic emitters have been blended with polyvinylcarbazole to fabricate OLEDs with interesting performance characteristics. researchgate.net The electroluminescence mechanism can involve direct charge trapping at the emissive dye. researchgate.net
Excited State Dynamics
The fate of a this compound derivative molecule after it absorbs a photon is governed by its excited-state dynamics. These processes, which occur on timescales from femtoseconds to microseconds, determine the efficiency of fluorescence and other photophysical phenomena.
Upon excitation, these molecules typically relax to a lower energy excited state, which can have a significant ICT character. From this state, the molecule can return to the ground state via radiative decay (fluorescence) or non-radiative decay pathways. Non-radiative pathways can include internal conversion and intersystem crossing to the triplet state.
Femtosecond transient absorption spectroscopy is a powerful technique to study these ultrafast processes. researchgate.net For some phenothiazine-based donor-acceptor dyads, charge separation has been observed to occur on a sub-picosecond timescale. mdpi.com The subsequent charge recombination can occur on a nanosecond timescale. mdpi.com The dynamics are often solvent-dependent; in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can be favored, which is often associated with fluorescence quenching. The presence of a triplet state is also significant, as it can be involved in photosensitization processes or be harvested for emission through TADF. acs.org
Optoelectronic Applications
Organic Photovoltaics
Theoretical studies using density functional theory (DFT) have been employed to understand the photophysical and optoelectronic properties of these materials. mdpi.com Such studies help in predicting key parameters like the HOMO-LUMO energy gap, open-circuit voltage, and charge transfer properties, which are crucial for designing efficient organic solar cell materials. mdpi.com For instance, DFT calculations have been used to explore the impact of introducing bromine atoms at different positions on the acceptor group of phenothiazine-based D-π-A systems, demonstrating how structural modifications can influence the material's performance in OSCs. mdpi.com
The table below summarizes the performance of a selection of phenothiazine-based dyes in DSSCs.
| Compound | Jsc (mA cm⁻²) | Voc (V) | ff | η (%) |
| NSPt-C6 | 14.42 | 0.69 | 0.63 | 6.22 |
| Dye 31 | - | - | - | 5.5 |
Data sourced from various studies on phenothiazine derivatives in DSSCs. researchgate.netresearchgate.netrsc.org
Photoresponsive Materials and Cell Imaging
The photophysical properties of this compound derivatives also make them valuable in the development of photoresponsive materials and for applications in cell imaging. Photoresponsive materials can undergo reversible or irreversible structural changes upon exposure to light, which alters their physical or chemical properties. mdpi.com
In the context of cell imaging, certain derivatives of this compound have been synthesized and investigated for their potential as fluorescent probes. mdpi.com For example, a study focused on newly synthesized derivatives such as MAE-TPR, ABu-TPR, and HEE-FLU, which possess two hydroxyl groups in their side chains. mdpi.com The intracellular levels of reactive oxygen species (ROS) in cancer cell lines were estimated using a fluorescence method, revealing that the ROS level was lowest in the presence of the MAE-TPR derivative and highest with the HEE-FLU derivative. mdpi.com This suggests the potential of these compounds to act as modulators or sensors of oxidative stress within cellular environments. mdpi.com
Theoretical calculations, such as DFT, have been used to determine thermochemical parameters like bond dissociation enthalpy (BDE), which can indicate the antioxidant or pro-oxidative potential of these compounds. mdpi.com For the studied derivatives, the –OH(2) group was identified as the active site, with the HEE-FLU derivative showing the highest BDE and the MAE-TPR derivative the lowest. mdpi.com
The development of organic phosphorescent materials for bioimaging is another area where phenothiazine derivatives show promise. researchgate.net These materials can be used for tumor imaging, with longer phosphorescence lifetimes leading to increased signal intensity and longer emission wavelengths enhancing penetration depth. researchgate.net
The table below outlines some of the key compounds and their observed effects in the context of photoresponsive and cell imaging applications.
| Compound | Application/Observed Effect | Cell Line |
| MAE-TPR | Lowest intracellular ROS level | LoVo, LoVo/Dx |
| HEE-FLU | Highest intracellular ROS level | LoVo, LoVo/Dx |
Data from a study on the intracellular level of reactive oxygen species in the presence of this compound derivatives. mdpi.com
Investigation of Molecular Interactions and Biological System Relevance Excluding Dosage/administration
Quantum Chemical Descriptors and Biological Activity Prediction
Quantum chemical calculations offer a powerful, non-experimental method for predicting the biological activity of compounds like 2-(Trifluoromethyl)phenothiazine. nih.govmdpi.com By analyzing parameters at the subatomic level, researchers can establish correlations between a molecule's electronic structure and its observed biological effects. nih.govmdpi.com
The biological activities of phenothiazine (B1677639) derivatives are closely linked to their quantum chemical properties. nih.govmdpi.com The structure of the phenothiazine core and the nature of its substituents create a unique electronic environment that governs its behavior in biological systems. nih.govmdpi.com For instance, Density Functional Theory (DFT) computations on TFMP derivatives have been used to calculate thermochemical parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). nih.govmdpi.com These parameters are crucial for understanding a molecule's ability to participate in redox reactions, a key aspect of the biological activity of many phenothiazines, including their potential antioxidant or pro-oxidant effects. mdpi.com
Studies have shown that the metabolism of phenothiazines can involve oxidation processes catalyzed by peroxidases, leading to the formation of cation radicals. mdpi.com These radicals are believed to be responsible for the pro-oxidant activities observed in some contexts. mdpi.com The stability and reactivity of these radicals are directly influenced by the quantum chemical makeup of the parent molecule. mdpi.com Quantitative structure-activity relationship (QSAR) studies provide a framework for directly linking these computed molecular parameters to experimentally observed biological activities, aiding in the prediction of a compound's potential utility. mdpi.com
Theoretical models based on molecular parameters can predict the biological activity of TFMP derivatives. mdpi.com DFT is a popular quantum chemical method used to determine theoretical molecular stability and chemical reactivity. mdpi.com For TFMP derivatives with hydroxyl groups in their side chains, DFT calculations of parameters like BDE, IP, Proton Dissociation Enthalpy (PDE), PA, and Electron-Transfer Enthalpy (ETE) have been used to theoretically assess their ability to scavenge free radicals. nih.govmdpi.com
For example, in an aqueous medium, which mimics physiological conditions, the PDE values for hydroxyl groups on the side chain of TFMP derivatives indicate their theoretical antioxidative properties. mdpi.com One study calculated the PDE for a hydroxyl group on a TFMP derivative, HEE-FLU, to be 46.7 kcal/mol, while for another derivative, MAE-TPR, it was 37.2 kcal/mol. mdpi.com These values suggest a difference in their antioxidant capacity based on the ease of hydrogen atom donation. mdpi.com Similarly, the Proton Affinity (PA) parameter, which describes the first step in the Sequential Proton-Loss Electron-Transfer (SPLET) antioxidant mechanism, can be calculated to predict activity. mdpi.com For the same derivatives, MAE-TPR had the lowest PA value, while HEE-FLU had the highest, indicating differences in their ability to accept a proton and thus their antioxidant potential via this pathway. mdpi.com These computational tools allow for the screening and ranking of compounds based on their predicted activity before undertaking experimental studies. mdpi.com
Table 1: Theoretical Thermochemical Parameters for Hydroxyl Groups of TFMP Derivatives in an Aqueous Medium This table is based on data for illustrative purposes from a study on TFMP derivatives and may not represent this compound itself.
| Derivative | Parameter | Value (kcal/mol) | Predicted Activity Correlation |
|---|---|---|---|
| HEE-FLU | PDE | 46.7 | Lower theoretical antioxidant activity |
| MAE-TPR | PDE | 37.2 | Higher theoretical antioxidant activity |
| HEE-FLU | PA | Highest Value | Lower theoretical antioxidant activity (SPLET) |
| MAE-TPR | PA | Lowest Value | Higher theoretical antioxidant activity (SPLET) |
Interaction with Biological Targets (Mechanistic Focus)
The therapeutic and biological effects of TFMP are realized through its physical interactions with various biological macromolecules. Molecular docking and other computational studies provide insight into the specific binding modes and the nature of these interactions at a molecular level.
Phenothiazine derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. nih.govnih.govnih.gov Molecular docking studies help to elucidate the binding interactions between these inhibitors and the active sites of the enzymes. nih.gov For phenothiazine derivatives in general, quantitative structure-activity relationship models suggest that inhibition of BChE is determined by factors like lipophilicity, molecular volume, and electronic energies. nih.gov These models propose that the phenothiazine ring engages in hydrophobic and charge-transfer interactions with a tryptophan residue in the enzyme's anionic site, while the side chain interacts with nonpolar amino acids. nih.gov
While specific docking studies for the parent this compound with cholinesterases are not detailed in the provided results, studies on related phenothiazines show they can act as mixed or non-competitive inhibitors, with the type of inhibition sometimes depending on the drug concentration. nih.govnih.gov This suggests that TFMP could potentially bind to both the active site and allosteric sites on cholinesterases. nih.gov The development of phenothiazine-based cholinesterase inhibitors aims to achieve high potency for these enzymes while avoiding interactions with other neurotransmitter receptors. nih.gov
The primary mechanism of action for many antipsychotic phenothiazines is the blockade of dopamine (B1211576) receptors, particularly the D2 subtype. nih.govnih.gov Typical neuroleptics, a class that includes phenothiazines, act by blocking the action of the neurotransmitter dopamine at the D2 receptor. nih.gov This interaction is a key target for antipsychotic drugs. nih.gov
Table 2: Binding Affinity of a TFMP Derivative for the Human Dopamine D2 Receptor
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Fluphenazine (B1673473) (a TFMP derivative) | Dopamine D2 Receptor (Human) | 1.44 nM |
Intramolecular hydrogen bonds (IMHBs) can significantly impact a molecule's properties, including its conformation, shape, and electronic distribution. nih.gov This, in turn, can influence how the molecule interacts with biological targets and its ability to pass through biological membranes. nih.govrsc.org The formation of an IMHB can shield polar atoms, which may facilitate the passage of the molecule through less polar environments like cell membranes. nih.gov
In derivatives of this compound that possess a side chain with a hydroxyl group, the formation of an intramolecular hydrogen bond between the hydroxyl's hydrogen atom and a nitrogen atom in the side chain has been identified and characterized using Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.govmdpi.comresearchgate.net The energy of these bonds was calculated to be between 4.6 and 5.7 kcal/mol, classifying them as weak hydrogen bonds. mdpi.com Despite being weak, these IMHBs can stabilize a specific conformation of the molecule, which could be the bioactive conformation required for binding to a receptor or enzyme. nih.gov By reducing the conformational entropy penalty upon binding, an IMHB can potentially lead to a stronger ligand-receptor association. nih.gov
Antioxidant Properties and Free Radical Scavenging Mechanisms
Phenothiazines, including this compound, are recognized for their potential antioxidant properties, which can also be influenced by the surrounding biological environment. rsc.orgnih.gov Their ability to scavenge free radicals is a key aspect of this activity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the free radical scavenging capabilities of this compound derivatives. mdpi.comnih.gov These computational methods calculate various thermochemical parameters to describe the antioxidant mechanisms. mdpi.comnih.gov The primary mechanisms investigated include:
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to a free radical. rsc.orgresearchgate.net
Single Electron Transfer (SET) or Stepwise Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton. rsc.orgresearchgate.netresearchgate.net
Sequential Proton Loss Electron Transfer (SPLET): A proton is first lost from the antioxidant, followed by an electron transfer. researchgate.net
Radical Adduct Formation (RAF): The antioxidant molecule directly adds to the free radical. rsc.orgresearchgate.net
DFT calculations of parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron-Transfer Enthalpy (ETE) help to elucidate the likelihood of each mechanism. mdpi.comnih.gov For instance, a lower BDE of an O-H bond suggests a greater propensity for the HAT mechanism. mdpi.com
A study on several this compound derivatives with hydroxyl groups in their side chains demonstrated that their free radical scavenging efficiency, as determined by the levels of reactive oxygen species (ROS) in cell lines, correlated with the theoretical calculations. mdpi.com The predicted order of scavenging ability for three specific derivatives was MAE-TPR > ABu-TPR > HEE-FLU, which was consistent with experimental observations. mdpi.com This underscores the value of theoretical models in predicting antioxidant potential. mdpi.comnih.gov
It is also noteworthy that the environment plays a crucial role; in aqueous solutions, phenothiazine tends to act as an excellent antioxidant, while in lipid media, it may exhibit pro-oxidant behavior through the formation of a stable and potentially toxic phenothiazinyl radical. rsc.orgresearchgate.net
The hydroxyl (-OH) groups, particularly those located in the side chains of this compound derivatives, are often central to their antioxidant activity. mdpi.comnih.gov The release of a hydrogen atom or a proton from these groups is a key step in scavenging free radicals. mdpi.comnih.govnih.gov
Theoretical studies have analyzed the thermochemical parameters associated with the different mechanisms of hydrogen/proton release: mdpi.com
HAT Mechanism: The feasibility of this mechanism is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates that the hydrogen atom is more easily donated. mdpi.com
SET-PT Mechanism: This pathway is described by the Ionization Potential (IP), which represents the energy required for electron transfer to form a cation radical. mdpi.com
SPLET Mechanism: This mechanism is governed by the Proton Affinity (PA), which relates to the deprotonation of the hydroxyl group, and the Electron-Transfer Enthalpy (ETE), which describes the subsequent electron transfer from the resulting anion. mdpi.com
In a study of this compound derivatives with two hydroxyl groups in the side chain, it was found that the BDE, PDE, and PA values were lower for the hydroxyl group located closer to the phenothiazine ring system. mdpi.com The significantly higher values of PDE and PA compared to BDE for both hydroxyl groups suggest that in the gaseous phase, the HAT mechanism is the most energetically favorable pathway for free radical scavenging. mdpi.com
Structure-Activity Relationships in Bioactive this compound Derivatives
The biological activity of this compound derivatives is intricately linked to their molecular structure. nih.govnih.gov Specific structural modifications can significantly alter their therapeutic and biological effects.
The position of substituents on the phenothiazine ring is a critical determinant of bioactivity. nih.govif-pan.krakow.pl The presence of an electron-withdrawing group, such as the trifluoromethyl (-CF3) group, at the C-2 position of the phenothiazine nucleus is known to enhance antipsychotic activity. egpat.comyoutube.com This is because the -CF3 group is more electronegative than a chlorine atom, leading to greater potency. egpat.comnih.gov
The substitution at other positions, such as C-1, C-3, and C-4, generally leads to a decrease in antipsychotic activity. youtube.com For instance, while substitution at the 3-position can increase activity compared to unsubstituted derivatives, it is not as effective as substitution at the 2-position. youtube.com The crucial placement of the substituent at the C-2 position is thought to facilitate a conformation that mimics dopamine, allowing for favorable van der Waals interactions with the side chain. nih.govjohnshopkins.edu
In the context of multidrug resistance (MDR) reversal, a hydrophobic nucleus with a -CF3 group at position 2 is considered ideal. nih.gov This substitution increases the lipophilicity of the molecule, which enhances its antiproliferative and anti-MDR activities. nih.govif-pan.krakow.pl Conversely, the introduction of hydrophilic groups like -OH can decrease this potency. nih.govif-pan.krakow.pl
The side chain attached at the N-10 position of the phenothiazine ring plays a pivotal role in determining the compound's biological profile. egpat.comdigitellinc.com Both the length of the alkyl bridge and the nature of the terminal amino group are significant. nih.govdoi.org
A three-carbon alkyl chain connecting the phenothiazine nitrogen to the side chain nitrogen is generally optimal for maximum antipsychotic potency. egpat.comyoutube.comdoi.org Increasing or decreasing this chain length often results in a loss of activity. egpat.com This specific length is believed to correctly position the side chain nitrogen to form a hydrogen bond with the electronegative substituent at the C-2 position of the ring, which is crucial for binding to dopamine receptors. egpat.com
The composition of the side chain also has a profound impact. For instance:
Piperazine (B1678402) side chains are associated with greater potency and higher pharmacological selectivity compared to aliphatic or piperidine (B6355638) side chains. youtube.comnih.gov Fluphenazine, which has a piperazine side chain, is known to promote hydroxylation in its metabolism. nih.gov
A shorter side chain , as seen in promethazine, can lead to radical dimerization and significant hydroxylation. nih.gov
For anti-MDR activity, a four-carbon bridge has been found to be more effective than a two- or three-carbon bridge. nih.gov
The type of amine in the side chain is also important. Tertiary amines have been shown to be better anti-MDR agents than secondary or primary amines. nih.gov
The composition of the side chain can also influence the physical properties of the molecule. For example, a bulky 2-hexyldecyl substituent can limit interchain interactions, leading to lower conductivity in polymeric derivatives. researchgate.net
The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, has a significant impact on the stability and bioactivity of phenothiazine derivatives. researchgate.netmdpi.com The -CF3 group is highly electronegative and lipophilic, properties that can enhance the molecule's metabolic stability and its ability to cross cell membranes. nih.govif-pan.krakow.plresearchgate.net
From a bioactivity perspective, the -CF3 group at the C-2 position is associated with greater potency than a chlorine atom at the same position. nih.govnih.gov This is attributed to more favorable van der Waals interactions that promote a conformation mimicking dopamine. nih.gov In the context of reversing multidrug resistance, the hydrophobicity conferred by the -CF3 group is beneficial. nih.gov
The "fluorine scan" is a common strategy in drug development to improve a molecule's properties. mdpi.com The introduction of fluorine can lead to more potent and selective drugs by altering the molecule's electronic properties, pKa, and binding interactions with biological targets. nih.gov
Future Directions and Emerging Research Avenues for 2 Trifluoromethyl Phenothiazine
Development of Novel Heterocyclic Systems Incorporating the 2-(Trifluoromethyl)phenothiazine Core
The this compound moiety is an attractive building block for constructing more complex heterocyclic systems. A significant strategy in medicinal chemistry is molecular hybridization, which combines two or more pharmacophores to create a single molecule with potentially enhanced properties. nih.gov
One prominent example is the synthesis of novel this compound-1,2,3-triazole hybrids. nih.gov This was achieved by employing "click chemistry," a method known for its high efficiency and reliability. The research involved designing and synthesizing a series of these hybrids by combining the this compound scaffold with various substituted triazoles. nih.gov This approach has yielded compounds with promising antitubercular activity. nih.gov
Further research has focused on synthesizing new derivatives by modifying the side chain attached to the phenothiazine (B1677639) nitrogen. mdpi.comnih.gov These efforts aim to create molecules with tailored properties for specific biological or material applications. mdpi.comnih.gov
| Base Scaffold | Appended Heterocycle/Moiety | Synthetic Method | Potential Application |
|---|---|---|---|
| This compound | 1,2,3-Triazole | Click Chemistry | Antitubercular Agents nih.gov |
| This compound | N-2-hydroxyethyl-N-methylamino-2-hydroxypropyl | Multi-step synthesis | Antioxidant mdpi.com |
| This compound | 4-(2-hydroxyethoxyethyl)piperazin-1-yl]-2-hydroxypropyl | Multi-step synthesis | Antioxidant mdpi.com |
Advanced Materials Science Applications beyond Current Scope
The phenothiazine core is a well-established electron-rich building block used in materials for optoelectronic applications. rsc.org Derivatives have been widely employed as donor units in donor-acceptor materials for optoelectronics and as efficient hole transport materials in perovskite solar cells. rsc.org The introduction of a potent electron-withdrawing group like trifluoromethyl at the 2-position significantly modulates the electronic and optical properties of the phenothiazine core.
Future research is directed towards leveraging this modulation for new advanced materials. By synthetically extending the conjugation of the this compound core, it may be possible to create novel materials with tailored properties for specific optoelectronic and catalytic applications. rsc.org This strategy could lead to the development of new organic dyes for dye-sensitized solar cells (DSSCs) or materials for organic light-emitting diodes (OLEDs) with enhanced performance characteristics. rsc.orgtandfonline.com Furthermore, the inherent properties of phenothiazines make them suitable for creating conductive polymers, and the trifluoromethyl derivative could be explored in the development of electrocatalysts. wikipedia.org
Integration with Nanoscience for Hybrid Systems (e.g., Gold Nanoparticles)
The convergence of phenothiazine chemistry with nanoscience opens up possibilities for creating novel hybrid functional materials. A promising avenue is the use of phenothiazine derivatives to functionalize nanoparticles, such as gold nanoparticles (AuNPs). researchgate.net Gold nanoparticles are widely studied in nanomedicine for applications in drug delivery, biosensing, and photothermal therapy due to their unique optical properties and biocompatibility. nih.gov
Research has demonstrated a green photochemical route for synthesizing gold nanoparticles where phenothiazine itself acts as both a reducing and stabilizing agent. researchgate.net This method produces phenothiazine-capped gold nanoparticles. researchgate.net Such hybrid systems could be developed using this compound, where the core molecule's specific electronic and recognition properties could be imparted to the nanoparticle. These hybrid materials hold potential for creating highly sensitive amperometric sensors. For instance, a phenothiazine-gold nanoparticle hybrid has been explored for the electrochemical sensing of phosphate (B84403) ions. researchgate.net The integration of this compound could further enhance the selectivity or sensitivity of such nanosensors.
Exploration of this compound in Advanced Catalysis
Phenothiazine derivatives are gaining significant attention as potent organic photoredox catalysts, offering a sustainable alternative to precious-metal-based catalysts. nih.gov Their value stems from their strong excited-state reduction potential and the ability to fine-tune their electrochemical properties through chemical modification. beilstein-journals.orgnih.gov
The introduction of substituents on the phenothiazine structure allows for precise control over its absorbance and redox characteristics. beilstein-journals.orgnih.gov The this compound, with its strong electron-withdrawing group, is a prime candidate for developing new photocatalysts. This substitution is expected to increase the oxidation potential of the molecule, which could be advantageous for certain catalytic cycles, particularly those involving oxidative quenching. Researchers have synthesized various N-arylphenothiazines and studied how different substituents modulate their properties for reactions like the nucleophilic addition of alcohols to alkenes. beilstein-journals.org By applying similar synthetic strategies to this compound, it may be possible to create a new class of highly efficient and robust photoredox catalysts for challenging organic transformations. rsc.org
| Phenothiazine Derivative | Key Feature | Potential Catalytic Application | Reference |
|---|---|---|---|
| N-phenylphenothiazines | Tunable absorbance and electrochemical characteristics via substituents. | Nucleophilic addition of alcohols to styrenes. | beilstein-journals.org |
| Extended phenothiazines | Stronger absorption in the visible light region. | Oxidative coupling of amines to imines under visible light. | rsc.org |
| This compound | Strong electron-withdrawing group, potentially higher oxidation potential. | Development of new photoredox catalysts for various organic transformations. | (Inferred) |
Computational Design and Predictive Modeling for Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding the design of new functional materials. mdpi.comrsc.org This approach is being actively applied to this compound and its derivatives to forecast their behavior and prioritize synthetic targets.
Theoretical studies have been conducted on newly synthesized this compound derivatives to calculate key thermochemical parameters that describe their potential as antioxidants. mdpi.comnih.govnih.gov These calculations include bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which provide insight into the mechanisms by which these molecules might scavenge free radicals. mdpi.comnih.gov For example, DFT computations were used to analyze four new this compound derivatives, revealing their potential antioxidative properties and identifying intramolecular hydrogen bonds that influence their structure and reactivity. mdpi.comnih.gov Such predictive modeling allows researchers to screen virtual libraries of compounds and identify candidates with the most promising properties for specific applications, such as in materials for aqueous organic flow batteries or as dyes in solar cells, thereby accelerating the discovery process and reducing experimental costs. rsc.orgresearchgate.netresearchgate.net
| Parameter | Description | Calculated Value |
|---|---|---|
| IP | Ionization Potential | 87.6 |
| BDE | Bond Dissociation Enthalpy | 83.4 |
| PA | Proton Affinity | 31.4 |
| ETE | Electron-Transfer Enthalpy | 80.8 |
Q & A
Q. What pharmacological activities have been reported for this compound in preclinical models?
- Methodological Answer : The compound exhibits NADPH oxidase-1 (Nox1) inhibition with IC₅₀ values of 0.32 μM (HT29 colon cancer cells), 1 μM (HEK293-Nox1), and 9 μM (xanthine oxidase) . Comparative studies show higher potency than ML171 (SAR-analog) and chlorpromazine (negative control) . Derivatives like fluphenazine (a trifluoromethyl phenothiazine antipsychotic) demonstrate dopamine D₂ receptor antagonism, validated via radioligand binding assays (Kᵢ = 1.2 nM) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in phenothiazine derivatives?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~3.5 vs. ~2.8 for -CH₃ analogs) and metabolic stability by resisting oxidative degradation . In antipsychotic derivatives (e.g., fluphenazine), -CF₃ at position 2 improves blood-brain barrier penetration (brain/plasma ratio = 4.7) compared to -Cl or -SCH₃ substitutions . SAR studies reveal that -CF₃ reduces off-target binding to histamine H₁ receptors (IC₅₀ >10 μM vs. 0.5 μM for promazine) .
Q. What mechanistic insights explain the selective inhibition of Nox1 by this compound?
- Methodological Answer : The compound disrupts Nox1-p22phox subunit interactions , validated via co-immunoprecipitation assays . Molecular docking (PDB: 6DSO) predicts binding at the FAD-binding domain (ΔG = -9.2 kcal/mol), with hydrogen bonds to Arg130 and hydrophobic interactions with Leu87 . Functional assays show ROS suppression (80% at 1 μM) in HT29 cells, linked to impaired invadopodia formation (Matrigel invasion reduced by 65%) .
Q. How can researchers resolve contradictions in IC₅₀ values across different cell lines or assay conditions?
- Methodological Answer : Discrepancies (e.g., IC₅₀ = 0.32 μM in HT29 vs. 9 μM in xanthine oxidase assays) arise from:
- Cell-specific Nox1 expression levels (HT29: high endogenous Nox1; HEK293: transfected overexpression) .
- Assay interference : Xanthine oxidase activity may mask Nox1-specific effects; use selective inhibitors (e.g., allopurinol) as controls .
- Normalization : Express data as % inhibition relative to vehicle + positive control (e.g., diphenylene iodonium) .
Q. What analytical methods are recommended for stability testing and impurity profiling of this compound?
- Methodological Answer :
- Stability-indicating HPLC : Use C18 columns (5 μm, 250 × 4.6 mm) with gradient elution (acetonitrile:phosphate buffer pH 3.0). Monitor degradation products (e.g., sulfoxide derivatives) at 220 nm .
- Forced degradation studies : Expose to heat (60°C/72 hr), UV light (254 nm/48 hr), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify labile functional groups .
- Mass spectrometry (LC-MS/MS) : Confirm impurities (e.g., m/z 285.1 for N-oxide metabolites) with Q-TOF instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
